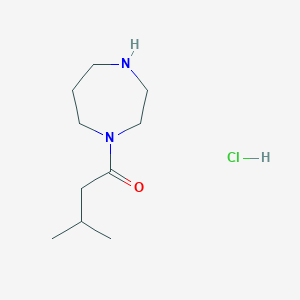

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride

Overview

Description

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride (DMBH) is an organic compound that is used in laboratory experiments for a variety of purposes. It is a white, crystalline solid that is soluble in both water and alcohol. DMBH is a versatile compound that can be used in the synthesis of other compounds and as a reagent in numerous chemical reactions. It is also used in scientific research to study the effects of certain compounds on biological systems.

Scientific Research Applications

Anxiolytic Potential and Behavioral Effects

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride, as a derivative within the diazepine family, shares some structural similarities and potential pharmacological properties with well-studied compounds in the group. Research has explored various derivatives and analogs in the context of their anxiolytic, sedative, and myorelaxant effects. For instance:

Anxiolytic and Sedative Properties : Several studies have been focused on the anxiolytic-like effects of diazepine derivatives, comparing their efficacy and behavioral profiles to known anxiolytic agents such as diazepam. These studies often utilize animal models to assess the potential of these compounds to reduce anxiety-related behaviors (Borsini et al., 1993, Pietraszek et al., 2005).

Myorelaxant Action : The myorelaxant action of diazepine compounds, including the specific subtypes of GABA(A) receptors they interact with, has been a subject of study. This research is pivotal in understanding the molecular targets for the myorelaxant action of these compounds and improving the clinical use of such agents (Crestani et al., 2001).

Pharmacological and Biochemical Interactions

The interaction of diazepine derivatives with various biochemical pathways and their pharmacological properties, such as anticonvulsant activity, has been extensively studied:

Anticonvulsant Activity : Synthesis and evaluation of diazepine derivatives for their potential anticonvulsant properties have been a significant area of research. These studies involve the creation of novel compounds and their subsequent testing in animal models to assess their efficacy in preventing or mitigating seizures (Bansal et al., 2012).

Pharmacological Evaluation for Anxiolytic and Analgesic Effects : Compounds structurally related to diazepines have been synthesized and evaluated for their anxiolytic and analgesic potential, highlighting the importance of structure-activity relationships in the development of new therapeutic agents (Maltsev et al., 2021).

Biochemical Interactions and Metabolism : Understanding the metabolism and biochemical interactions of diazepine derivatives, such as their effect on enzymatic activities, is crucial for their pharmacological characterization and potential therapeutic use (Schetinger et al., 2000).

Renal Actions : The effects of diazepines on renal function and their potential direct effects on tubular transport mechanisms have been explored, providing insights into their broader physiological impacts (Monasterolo et al., 1995).

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride is the Rho-associated coiled coil-containing protein kinase (ROCK) . This compound is a small-molecule inhibitor that directly acts on the trabecular meshwork , a part of the eye involved in draining aqueous humor .

Mode of Action

This compound interacts with its target, the ROCK, by inhibiting its activity . This inhibition results in an increase in the conventional outflow of fluid through the Schlemm’s canal , which is a circular lymphatic-like vessel in the eye that collects aqueous humor from the anterior chamber.

Biochemical Pathways

The compound affects the biochemical pathway involving the Rho-associated coiled coil-containing protein kinase (ROCK) . By inhibiting ROCK, it impacts the regulation of shape and movement of cells that are part of the trabecular meshwork. This leads to an increase in the outflow of aqueous humor through the Schlemm’s canal .

Pharmacokinetics

It is known that the compound has high intraocular permeability , which suggests that it can easily reach its target site within the eye

Result of Action

The result of the action of this compound is a reduction in intraocular pressure (IOP) . By increasing the outflow of aqueous humor, it helps to decrease the pressure within the eye. This makes it a useful treatment for conditions like glaucoma and ocular hypertension .

properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-9(2)8-10(13)12-6-3-4-11-5-7-12;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCZTQGWFCMLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

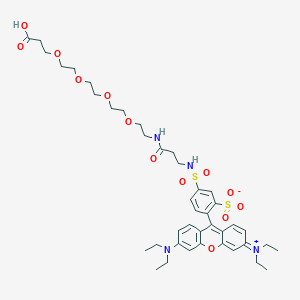

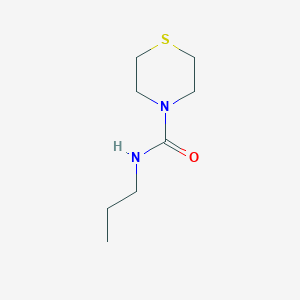

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)

![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)